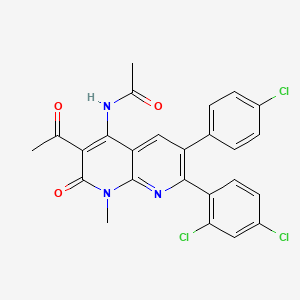
CB1 inverse agonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CB1 inverse agonist 1 is a compound that targets the cannabinoid receptor 1 (CB1), which is predominantly found in the central nervous system and peripheral tissues. This compound acts as an inverse agonist, meaning it binds to the receptor and induces a pharmacological response opposite to that of an agonist. CB1 inverse agonists have been studied for their potential therapeutic applications in metabolic disorders, obesity, and other conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CB1 inverse agonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.
Coupling Reaction: The final step involves coupling the intermediates under specific conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain the final product with high purity
Chemical Reactions Analysis
Types of Reactions: CB1 inverse agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
CB1 inverse agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of cannabinoid receptors.
Biology: Investigated for its effects on cellular signaling pathways and metabolic processes.
Medicine: Explored for its potential therapeutic applications in treating obesity, metabolic disorders, and liver diseases.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the endocannabinoid system
Mechanism of Action
The mechanism of action of CB1 inverse agonist 1 involves binding to the CB1 receptor and inducing a conformational change that reduces receptor activity. This leads to:
Reduction in Food Intake: By inhibiting the CB1 receptor, the compound reduces appetite and food intake.
Increase in Energy Expenditure: Enhances metabolic rate and energy expenditure.
Improved Insulin Sensitivity: Reduces fat mass and improves insulin sensitivity in peripheral tissues
Comparison with Similar Compounds
Rimonabant: A well-known CB1 inverse agonist that was used for the treatment of obesity but was withdrawn due to psychiatric side effects.
Taranabant: Another CB1 inverse agonist studied for its effects on weight loss and metabolic disorders.
Uniqueness: CB1 inverse agonist 1 is unique in its ability to selectively target peripheral CB1 receptors, minimizing central nervous system side effects. This makes it a promising candidate for therapeutic applications without the adverse psychiatric effects observed with other CB1 inverse agonists .
Properties
Molecular Formula |
C25H18Cl3N3O3 |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide |
InChI |
InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33) |
InChI Key |
VHSIAYLBCLUAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


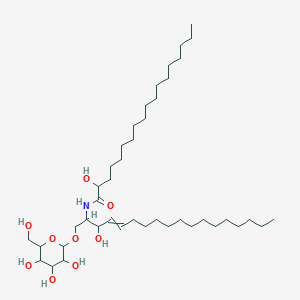
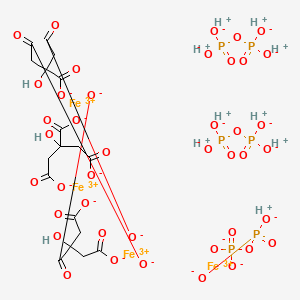
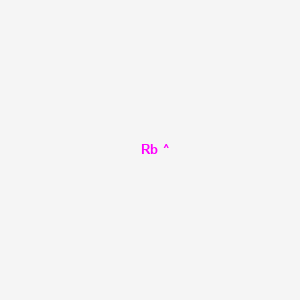
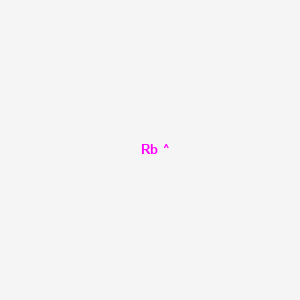
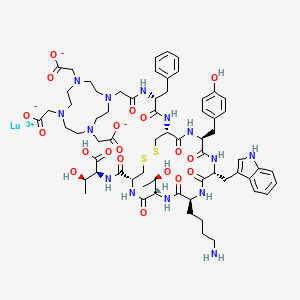
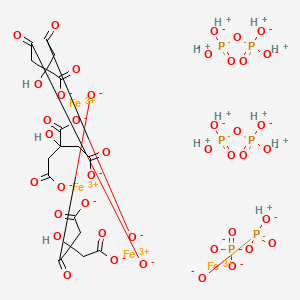
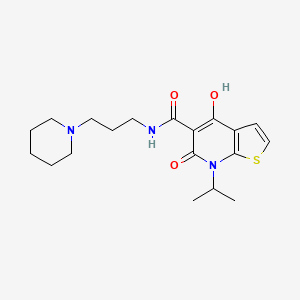

![(1R,2S,5Z,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol](/img/structure/B10786897.png)
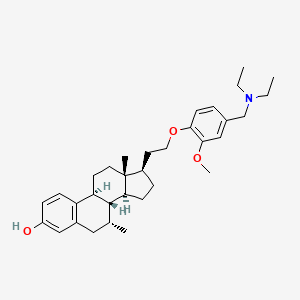
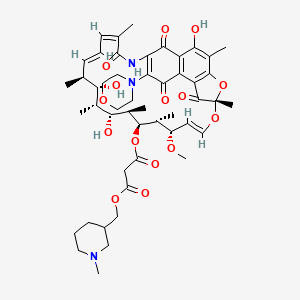

![[3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur](/img/structure/B10786929.png)

